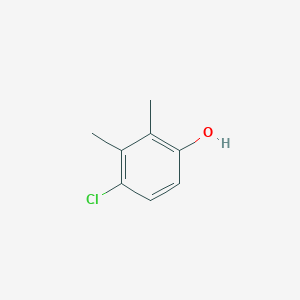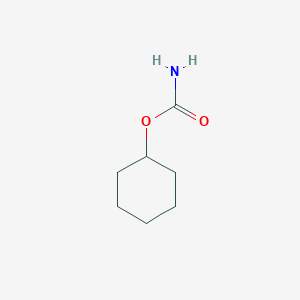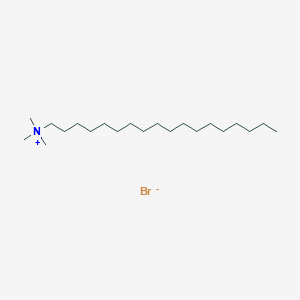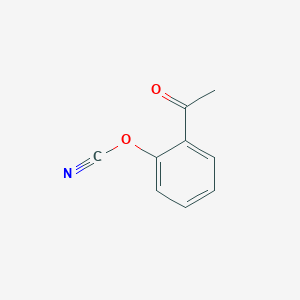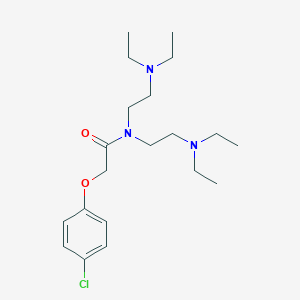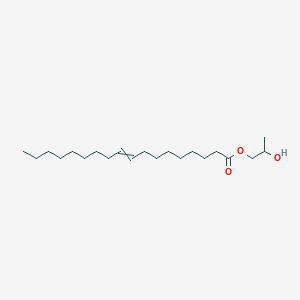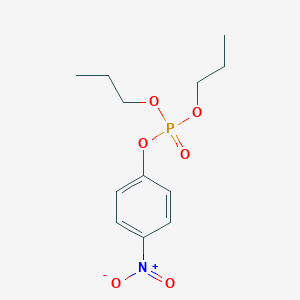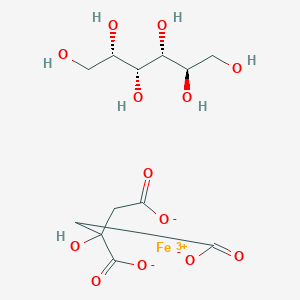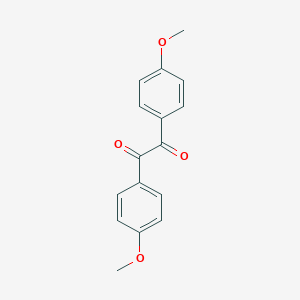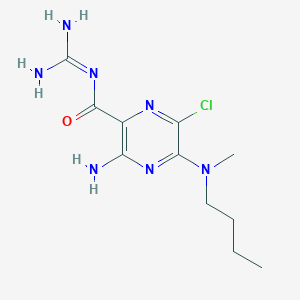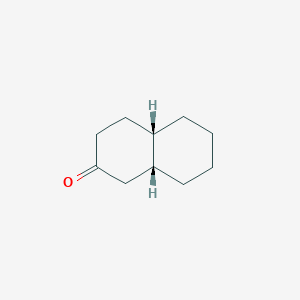
cis-2-Decalone
Übersicht
Beschreibung
Cis-2-Decalone is a chemical compound with the molecular formula C10H16O . It has an average mass of 152.233 Da and a monoisotopic mass of 152.120117 Da . It is also known by other names such as (4aS,8aR)-Octahydro-2 (1H)-naphtalénone in French, (4aS,8aR)-Octahydro-2 (1H)-naphthalenone in English, and (4aS,8aR)-Octahydro-2 (1H)-naphthalinon in German .
Synthesis Analysis
The synthesis of cis-2-Decalone involves the use of organocatalysis and sulfonyl Nazarov reagents . The Jørgensen’s catalyst directs this highly enantioselective synthesis using different cyclohexenal derivatives .Molecular Structure Analysis
Cis-2-Decalone contains 2 defined stereocentres . It is also present in the molecular structure of various classes of natural products such as cis-clerodanes, kalihinenes, thelepoganes, cadinanes, eremophilanes, and valeranones .Chemical Reactions Analysis
The chemical reactions of cis-2-Decalone involve equilibrations of double-bond position conducted in acetic anhydride . The enol acetates of cis-2-Decalone have been synthesised for studying the energetics of double-bond regiochemistry in the octalin system .Physical And Chemical Properties Analysis
Cis-2-Decalone has a density of 1.0±0.1 g/cm3, a boiling point of 255.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.2±3.0 kJ/mol and a flash point of 101.7±0.0 °C . The index of refraction is 1.484, and the molar refractivity is 44.3±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity in Animals :
- Cis- and trans-decalin, which include cis-2-Decalone, are used as solvents and fuel components. Their metabolism in male and female Fischer-344 rats was studied, revealing that only male rats showed kidney damage. Metabolism of cis-decalin yielded cis,cis-2-decalol, among other metabolites. Extracts from male rat kidneys treated with cis-decalin yielded cis-2-decalone, indicating a specific metabolic pathway (Olson, Yu, & Serve, 1986).
Toxicokinetics in Rats and Mice :
- Studies on the systemic elimination of decalin (a mixture of cis and trans isomers) in rats and mice found that cis-2-Decalone is a metabolic product. It was observed that more cis-decalone is produced per unit dose compared to trans-decalone. This indicates differences in the metabolism of the isomers (Dill et al., 2003).
Metabolism in Rabbits :
- The metabolism of cis-2-Decalone in rabbits leads to its reduction to racemic secondary alcohols. These alcohols are excreted as glucuronides, demonstrating specific metabolic pathways in this species (Elliott, Robertson, & Williams, 1966).
Conformational Analysis :
- The solution conformation of trans-2-decalone and the conformational population of cis-2-decalone were determined through lanthanide-induced shift (LIS) NMR analysis. This research contributes to the understanding of the molecule’s structural dynamics (Abraham, Bergen, & Chadwick, 1982).
Chemical Reactions and Synthesis :
- Cis-2-Decalones have been detected in the reduction of Δ1(9)-2-octalones using metals and alcohols, demonstrating their role in specific chemical reactions and synthesis processes (Robinson, 1965).
Ring Contraction Reactions :
- The reaction of some cis-2-decalones with Thallium trinitrate (TTN) was investigated, revealing specific ring contraction reactions. This study highlights the reactivity of cis-2-decalone in the context of organic synthesis (Ferraz & Silva, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRKCQQHOWAU-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CC(=O)CC[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Decalone | |
CAS RN |
1579-21-1 | |
| Record name | rel-(4aR,8aS)-Octahydro-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decalone, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-2-Decalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-DECALONE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T26M36ZIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




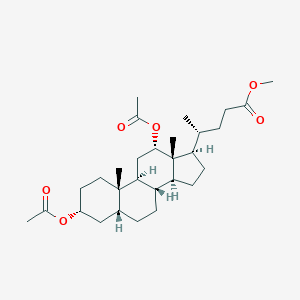
-](/img/structure/B72183.png)
